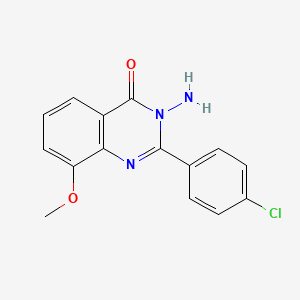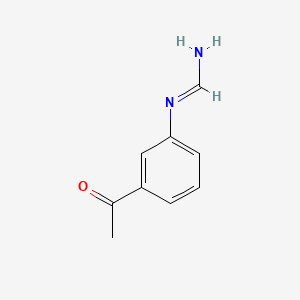
N'-(3-acetylphenyl)methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-acetylphenyl)methanimidamide is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methanimidamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-acetylphenyl)methanimidamide typically involves the reaction of 3-acetylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the methanimidamide group.
Industrial Production Methods: On an industrial scale, the production of N’-(3-acetylphenyl)methanimidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography are common to obtain the pure compound.
Types of Reactions:
Oxidation: N’-(3-acetylphenyl)methanimidamide can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where the acetyl or methanimidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
N’-(3-acetylphenyl)methanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N’-(3-acetylphenyl)methanimidamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The methanimidamide group can interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
- N-(4-acetylphenyl)methanimidamide
- N-(3-acetylphenyl)acetamide
- N-(3-acetylphenyl)benzenesulfonamide
Comparison: N’-(3-acetylphenyl)methanimidamide is unique due to its specific functional groups and their arrangement. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
特性
CAS番号 |
109919-98-4 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.192 |
IUPAC名 |
N/'-(3-acetylphenyl)methanimidamide |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-3-2-4-9(5-8)11-6-10/h2-6H,1H3,(H2,10,11) |
InChIキー |
QSVNEYRRNZWNNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N=CN |
同義語 |
Methanimidamide, N-(3-acetylphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


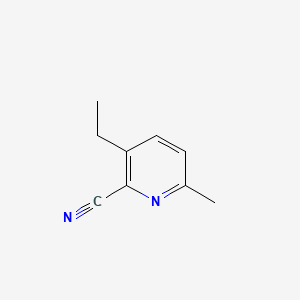

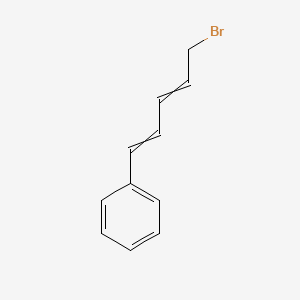
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)
![Bis[3-(2-hydroxy-4-propoxyphenyl)thiophen-2-yl]propane-1,2,3-trione](/img/structure/B566491.png)
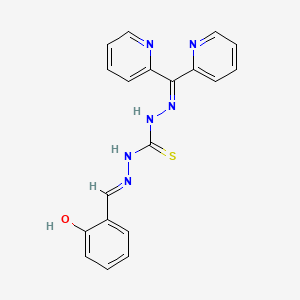


![5-Chloro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B566505.png)
